AHMP vs APT: Xanthine Oxidase Inhibition IC50 Comparison on 6MP Substrate
AHMP demonstrates a 4.76-fold lower IC50 for xanthine oxidase inhibition when 6-mercaptopurine serves as the substrate compared to its closest structural analog 2-amino-6-purinethiol (APT). This direct head-to-head comparison in a single study establishes AHMP as the more potent inhibitor specifically for the therapeutically relevant 6MP hydroxylation pathway [1].
| Evidence Dimension | IC50 for xanthine oxidase inhibition with 6MP as substrate |
|---|---|
| Target Compound Data | 0.54 ± 0.01 µM |
| Comparator Or Baseline | 2-amino-6-purinethiol (APT): 2.57 ± 0.08 µM |
| Quantified Difference | 4.76-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay; bovine milk xanthine oxidase; substrate concentration not specified in abstract |
Why This Matters
This >4-fold potency advantage on the clinically relevant substrate directly impacts experimental design: lower compound consumption, reduced solvent effects, and improved signal-to-noise in cell-based 6MP metabolism assays.
- [1] Kalra S, Jena G, Tikoo K, Mukhopadhyay AK. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochem. 2007;8:8. View Source
